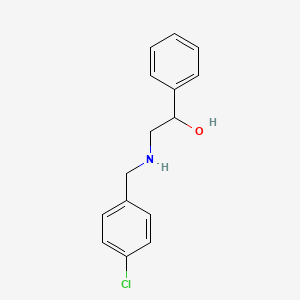

2-((4-Chlorobenzyl)amino)-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Chlorobenzyl)amino)-1-phenylethanol is an organic compound that features a phenylethanol backbone with a 4-chlorobenzylamino substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)amino)-1-phenylethanol typically involves the reaction of 4-chlorobenzylamine with 1-phenylethanol under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like N,N-dimethylacetamide (DMAc). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Chlorobenzyl)amino)-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-((4-Chlorobenzyl)amino)-1-phenylacetone, while reduction could produce this compound derivatives with different substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its role as a precursor in synthesizing drugs that target specific biological pathways. Notably, it serves as an intermediate in the production of Mirabegron , a medication approved for treating overactive bladder. Mirabegron acts as a selective beta-3 adrenergic receptor agonist, enhancing bladder capacity and reducing urinary frequency by promoting relaxation of the bladder smooth muscle through increased cyclic adenosine monophosphate (cAMP) levels .

Table 1: Overview of Mirabegron and Its Mechanism

| Property | Details |

|---|---|

| Drug Name | Mirabegron |

| Indication | Overactive bladder |

| Mechanism of Action | Beta-3 adrenergic receptor agonist |

| Effect | Increases bladder capacity, decreases urinary frequency |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 2-((4-Chlorobenzyl)amino)-1-phenylethanol. For example, a related compound, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, demonstrated significant inhibition of heat-induced albumin denaturation and COX-2 enzyme activity in vitro. This suggests that compounds containing the chlorobenzyl amino structure may be effective in managing inflammatory conditions .

Table 2: Anti-Inflammatory Activity of Related Compounds

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate | 0.41 | COX-2 inhibition |

Antidiabetic Potential

Research indicates that thiazole derivatives, which can be synthesized from compounds related to this compound, exhibit antidiabetic properties. A study involving a thiazole derivative showed significant reductions in blood glucose levels and improvements in insulin sensitivity in diabetic rat models . This suggests that the structural motifs present in these compounds may contribute to their biological activity against diabetes.

Table 3: Antidiabetic Effects of Thiazole Derivatives

| Compound | Dosage (mg/kg) | Effect on Blood Glucose |

|---|---|---|

| Thiazole derivative | 50 | Significant reduction in blood glucose |

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that can yield various derivatives with distinct biological activities. The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, introducing different substituents on the phenyl ring can lead to variations in activity against specific targets .

Case Study: Synthesis Pathways

A notable synthesis pathway involves the reaction of para-amino acetophenone with chlorinated benzyl amines under controlled conditions to yield diverse derivatives with potential therapeutic applications. This synthetic flexibility is crucial for optimizing drug candidates for specific diseases.

Mecanismo De Acción

The mechanism of action of 2-((4-Chlorobenzyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzylamine: Shares the chlorobenzyl group but lacks the phenylethanol backbone.

1-Phenylethanol: Contains the phenylethanol structure but without the chlorobenzylamino substituent.

2-((4-Chlorobenzyl)amino)benzoate: Another derivative with similar structural features but different functional groups.

Uniqueness

2-((4-Chlorobenzyl)amino)-1-phenylethanol is unique due to its combination of a phenylethanol backbone and a 4-chlorobenzylamino group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.

Actividad Biológica

2-((4-Chlorobenzyl)amino)-1-phenylethanol, a compound with the CAS number 1158773-20-6, is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a chlorobenzyl amino group attached to a phenylethanol backbone, which may contribute to its diverse biological effects. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- A 4-chlorobenzyl group which may enhance lipophilicity and receptor binding.

- A phenylethanol moiety that can influence the compound's interaction with biological targets.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Case Studies and Research Findings

- Cognitive Enhancement : A study on PDE4D inhibitors revealed that compounds structurally similar to this compound improved cognitive function in mice models, indicating potential therapeutic applications for neurodegenerative conditions .

- Antimicrobial Properties : In vitro studies demonstrated that derivatives of phenylethanol exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored further as an antimicrobial agent .

- Cancer Research : Preliminary investigations into the antitumor activity of structurally related compounds showed promising results in inhibiting tumor growth in various cancer cell lines. This suggests that this compound may possess similar properties worth exploring in cancer therapeutics.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Although specific pharmacokinetic data for this compound are scarce, related compounds have demonstrated:

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHORQFAGKZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.